5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one
CAS No.: 618077-65-9
Cat. No.: VC16156590
Molecular Formula: C23H21BrN2O3S2
Molecular Weight: 517.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618077-65-9 |
|---|---|
| Molecular Formula | C23H21BrN2O3S2 |
| Molecular Weight | 517.5 g/mol |
| IUPAC Name | (5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C23H21BrN2O3S2/c1-3-4-11-25-18-10-7-15(24)12-17(18)19(21(25)27)20-22(28)26(23(30)31-20)13-14-5-8-16(29-2)9-6-14/h5-10,12H,3-4,11,13H2,1-2H3/b20-19- |
| Standard InChI Key | VPSQTGQBUWTVFW-VXPUYCOJSA-N |
| Isomeric SMILES | CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)/C1=O |
| Canonical SMILES | CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)C1=O |
Introduction
The compound 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one is a synthetic derivative of the thiazolidinone class. Thiazolidinones, including thioxothiazolidinones, are heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry due to their diverse biological activities, such as anticancer, antimicrobial, antioxidant, and anti-inflammatory properties .
This specific compound integrates functional groups from the indolinone and thiazolidinone families, which may enhance its pharmacological potential. Below is a detailed exploration of its chemical structure, synthesis, biological activity, and potential applications.
Synthesis
The synthesis of this compound typically involves a multi-step reaction:
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Indolinone Preparation: The indolinone core is synthesized by bromination and alkylation of oxindole derivatives.
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Thioxothiazolidinone Formation: Cyclization reactions using ethyl bromoacetate and thiourea yield the thioxothiazolidinone ring .
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Final Condensation: A Knoevenagel condensation between the indolinone derivative and the thioxothiazolidinone forms the final product.
Biological Activity
The compound's structure suggests potential activity in several therapeutic areas:
4.1 Anticancer Properties
Thioxothiazolidinones are known to inhibit tumor cell growth by targeting enzymes involved in cell cycle regulation and apoptosis pathways. The brominated indolinone moiety may further enhance anticancer efficacy by increasing selectivity for cancer cells .
4.2 Antimicrobial Activity
The thioxothiazolidinone ring has demonstrated antimicrobial effects against bacterial strains by disrupting cell wall synthesis or enzyme activity .
4.3 Antioxidant Activity
Substituents like methoxybenzyl contribute to free radical scavenging, making the compound a candidate for antioxidant therapy .
Applications in Drug Development
This compound's unique structure makes it a promising lead molecule for drug development:
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Cancer Therapy: Its ability to interact with hydrophobic pockets in proteins could be exploited for designing anticancer drugs.
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Antimicrobial Agents: Modifications at the bromine or methoxy positions may optimize antimicrobial potency.
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Antioxidants: Potential use in preventing oxidative stress-related diseases.
Research Findings
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